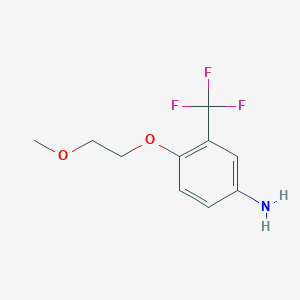

4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine

Overview

Description

The compound is an organic molecule that contains a phenylamine group (aniline derivative), a trifluoromethyl group, and a methoxyethoxy group . These groups are common in various fields of chemistry and have different properties.

Molecular Structure Analysis

The molecular structure of this compound would likely involve a phenyl ring (from the phenylamine), a trifluoromethyl group attached to the ring, and a methoxyethoxy group also attached to the ring .Chemical Reactions Analysis

Again, while specific reactions involving “4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine” are not available, similar compounds can participate in a variety of chemical reactions. For example, 2-Methoxyethanol can undergo reactions like oxidation and elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could influence its polarity and reactivity .Scientific Research Applications

Synthesis and Reactivity

- Compounds containing the trifluoromethyl group, similar to "4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine", serve as crucial intermediates in the synthesis of complex molecules. For instance, 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives have been prepared and used as components in Diels-Alder reactions, enabling access to functionalized (trifluoromethyl)benzenes and -pyridines, showcasing their versatility in organic synthesis (Volle & Schlosser, 2002).

Catalysis

- New P,N-ferrocenyl ligands have been developed for the asymmetric Ir-catalyzed hydrogenation of imines, demonstrating high yields and enantioselectivities. This research illustrates the potential of trifluoromethyl-substituted phenylamines, similar in structure to the compound of interest, in catalytic applications (Cheemala & Knochel, 2007).

Photophysical Studies

- The study of substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes reveals how substituents like methoxy and trifluoromethyl groups affect the photophysical behavior of these compounds. This research is relevant for understanding the electronic properties of compounds containing methoxy and trifluoromethyl groups, such as "this compound" (Yang et al., 2004).

Material Science and Applications

- In the field of materials science, trifluoromethyl-substituted compounds have been utilized in the development of aromatic poly(amine-amide)s with electrochromic behaviors. These materials exhibit high stability and are of interest for applications in organic electronics and display technologies (Liou & Lin, 2009).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-(2-methoxyethoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c1-15-4-5-16-9-3-2-7(14)6-8(9)10(11,12)13/h2-3,6H,4-5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLLVZDLLCJHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)

![6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1353130.png)

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1353133.png)

![Thieno[3,2-f:4,5-f]bis[1]benzothiophene](/img/structure/B1353139.png)